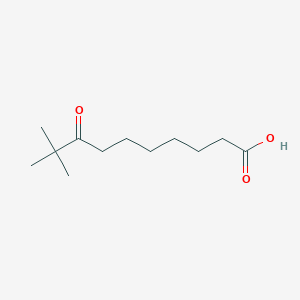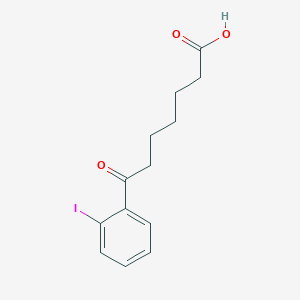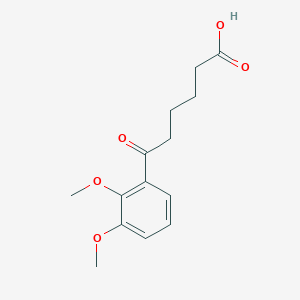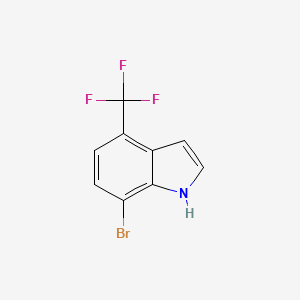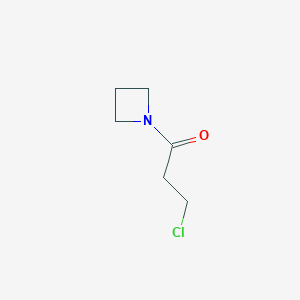
1-(Azetidin-1-YL)-3-chloropropan-1-one
Descripción general
Descripción
“1-(Azetidin-1-YL)-3-chloropropan-1-one” is a chemical compound with the molecular weight of 133.58 . It is also known as 1-(chloroacetyl)azetidine .
Synthesis Analysis
A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .Molecular Structure Analysis
The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical ab initio UHF, MP2 and SDCl calculations . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results .Chemical Reactions Analysis
The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical ab initio UHF, MP2 and SDCl calculations . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 133.58 . The physical form of the compound is liquid .Aplicaciones Científicas De Investigación
Drug Design and Anti-Microbial Applications :
- A study designed pyrazol-1-yl azetidin-2-one derivatives as potential inhibitors of antimicrobial target proteins in E. coli, S. aureus, S. typhi, and cyclooxygenase, indicating their drug likeness properties (Behera.S et al., 2014).
- Another research synthesized and evaluated novel azetidin-2-ones for analgesic and anti-inflammatory activities, finding potent activity in certain derivatives (Chhajed & Upasani, 2016).
Anti-Inflammatory Properties :
- New derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one were synthesized, with several showing potent anti-inflammatory effects compared to indomethacin (Sharma, Maheshwari & Bindal, 2013).
Antibacterial and Antifungal Applications :
- Azetidin-2-one fused 2-chloro-3-formyl quinolines derivatives showed significant inhibitory growth against both bacterial and fungal organisms (Nayak, Shrivastava & Singhai, 2016).
- Synthesis of 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones showed significant antibacterial activity against various bacterial strains (Desai & Dodiya, 2014).
Synthesis and Characterization :
- A series of novel azetidinone derivatives were synthesized and characterized, showing considerable antimicrobial activity (Lokh, Wala & Patel, 2013).
Antifilarial and Antitubercular Agents :
- Synthesis of 3-chloro-4-substituted-1-(8-hydroxy-quinolin-5-yl)-azetidin-2-ones evaluated for anti-filarial activity, showing good affinity and potency (Chhajed et al., 2010).
- Novel azetidinone analogues comprising 1, 2, 4-triazole were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis, showing promising results (Thomas, George & Harindran., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-3-2-6(9)8-4-1-5-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWKQQDEXDCDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



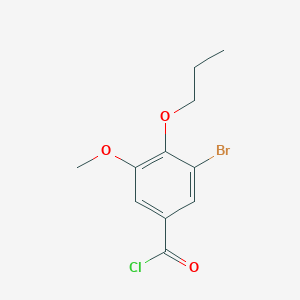
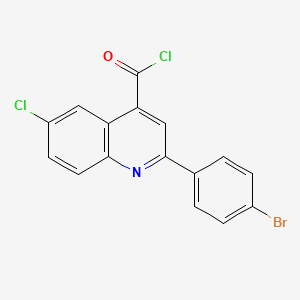
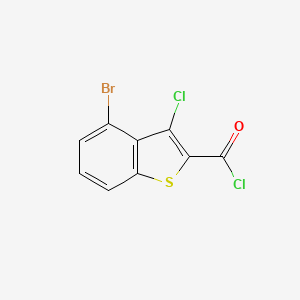
![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)

![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)
